Welcome to the BenchChem Online Store!
molecular formula C15H14F2O B8446467 3,3-Bis(4-fluorophenyl)propanol

3,3-Bis(4-fluorophenyl)propanol

Cat. No. B8446467
M. Wt: 248.27 g/mol
InChI Key: VRFPSLNRUWARLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04918073

Procedure details

57.9 g (0.221 mol) of 3,3-bis(4-fluorophenyl)propionic acid were dissolved in 200 ml of absolute ether and the solution was added dropwise to a suspension of 10.9 g (0.287 mol) of LiAlH4 in 150 ml of absolute ether. When the dropwise addition had ended, the mixture was subsequently stirred for a further 30 minutes and, for hydrolysis, 175 ml of saturated sodium potassium tartrate solution and 400 ml of 10% strength H2SO4 were added dropwise in succession. After filtration, the phases were separated and the ethereal phase was washed with NaHCO3 solution and NaCl solution, dried and concentrated.
Quantity
57.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH2:9][C:10](O)=[O:11])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+].OS(O)(=O)=O>CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:18]=2)[CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
57.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)O)C1=CC=C(C=C1)F
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the dropwise addition
ADDITION
Type
ADDITION
Details
were added dropwise in succession
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the ethereal phase was washed with NaHCO3 solution and NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(CCO)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.